3-bromo-N'-[2-(trifluoroacetyl)cyclohept-1-en-1-yl]benzohydrazide
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Overview
Description
3-bromo-N’-[2-(2,2,2-trifluoroacetyl)cyclohept-1-en-1-yl]benzohydrazide is a complex organic compound that features a bromine atom, a trifluoroacetyl group, and a cycloheptene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-[2-(2,2,2-trifluoroacetyl)cyclohept-1-en-1-yl]benzohydrazide typically involves multiple steps:
Formation of the Cycloheptene Ring: The cycloheptene ring can be synthesized through a series of cyclization reactions starting from simpler organic molecules.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced via a reaction with trifluoroacetic anhydride under controlled conditions.
Bromination: The bromine atom is added through a bromination reaction using bromine or a brominating agent.
Hydrazide Formation: The final step involves the formation of the benzohydrazide moiety through a condensation reaction with hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-[2-(2,2,2-trifluoroacetyl)cyclohept-1-en-1-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other halogenated derivatives.
Scientific Research Applications
3-bromo-N’-[2-(2,2,2-trifluoroacetyl)cyclohept-1-en-1-yl]benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[2-(2,2,2-trifluoroacetyl)cyclohept-1-en-1-yl]benzohydrazide involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially inhibiting or modifying their activity. The bromine atom and the cycloheptene ring contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N’-[2-(2,2,2-trifluoroacetyl)cyclohex-1-en-1-yl]benzohydrazide: Similar structure but with a cyclohexene ring instead of a cycloheptene ring.
3-bromo-N’-[2-(2,2,2-trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide: Similar structure but with a cyclopentene ring.
Uniqueness
The uniqueness of 3-bromo-N’-[2-(2,2,2-trifluoroacetyl)cyclohept-1-en-1-yl]benzohydrazide lies in its cycloheptene ring, which provides distinct steric and electronic properties compared to its cyclohexene and cyclopentene analogs. This can result in different reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C16H16BrF3N2O2 |
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Molecular Weight |
405.21 g/mol |
IUPAC Name |
3-bromo-N'-[2-(2,2,2-trifluoroacetyl)cyclohepten-1-yl]benzohydrazide |
InChI |
InChI=1S/C16H16BrF3N2O2/c17-11-6-4-5-10(9-11)15(24)22-21-13-8-3-1-2-7-12(13)14(23)16(18,19)20/h4-6,9,21H,1-3,7-8H2,(H,22,24) |
InChI Key |
JQABENQNBCEYDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(CC1)NNC(=O)C2=CC(=CC=C2)Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
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